2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide
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Overview
Description
The compound “2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide” is a nitrogen-containing heterocyclic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C22H15N3O4S and a molecular weight of 417.447 .
Molecular Structure Analysis
The compound has a linear formula of C22H15N3O4S . The structure includes a dihydroquinazolinone (DHQ) core, a sulfanyl group attached to a 2-oxoethyl group, which is further connected to a 3-nitrophenyl group .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 417.447 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Reactivity
- Quinazoline derivatives have been synthesized through various methods, demonstrating their versatile reactivity and potential for generating a wide range of biologically active molecules. For example, a one-pot synthesis approach for 2-substituted quinazolin-4(3H)-ones starting from 2-nitrobenzamides showcases the synthetic accessibility of quinazoline scaffolds, indicating potential routes for synthesizing the compound (Romero et al., 2013).
Biological Activity
- Quinazoline derivatives have been explored for their antimicrobial, antituberculosis, and cytotoxic activities. For instance, 3-heteroarylthioquinoline derivatives exhibited significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of quinazoline compounds in developing new therapeutic agents (Chitra et al., 2011).
Material and Chemical Properties
- The study of quinazoline derivatives extends into materials science and chemistry, where their unique properties can be leveraged in various applications. For example, quinazoline-based ligands have been used to construct mono- and dinuclear Ni(II) complexes, demonstrating the role of quinazoline derivatives in coordination chemistry and potentially in catalysis or as functional materials (Chai et al., 2017).
Methodological Innovations
- Innovations in the synthesis and functionalization of quinazoline derivatives are noteworthy. For instance, the development of new synthetic methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives opens up new avenues for exploring the chemical space around quinazoline structures for diverse applications (Zaki et al., 2017).
Safety and Hazards
Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Future Directions
The compound belongs to the class of nitrogen-containing heterocyclic compounds, which are a core structural component in various biologically active compounds . In the past decades, several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . The use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives . This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUZEVHMKLQPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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